molecular formula C10H7F6NO2 B1391794 Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate CAS No. 1280520-88-8

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate

Cat. No.: B1391794
CAS No.: 1280520-88-8
M. Wt: 287.16 g/mol
InChI Key: ODABVGKRSYSLMC-UHFFFAOYSA-N
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Description

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 1280520-88-8 . It has a molecular weight of 287.16 and is solid in its physical form . The IUPAC name for this compound is ethyl 2,6-bis(trifluoromethyl)isonicotinate .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 41 - 43 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis of Pyridine Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate reacts with 2,6-dimethyl-3,5-diacetyl-pyridine to yield pyridine derivatives, useful in chemical synthesis and pharmaceutical applications (Yang et al., 2013).
  • Formation of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines, producing ethyl 6-substituted tetrahydropyridine-3-carboxylates. This is significant in the synthesis of complex organic molecules (Zhu et al., 2003).

Materials Science and Luminescence

  • Luminescent Properties of Cadmium(II) Complexes : Studies show that cadmium(II) complexes with bis(iminoalkyl)pyridine derivatives exhibit luminescent properties. These are explored for potential applications in optoelectronic devices (Fan et al., 2004).
  • Supramolecular Aggregation in Polysubstituted Pyridines : Ethyl 2,6-bis(4-fluorophenyl) pyridine derivatives demonstrate unique supramolecular aggregation. These findings have implications in the development of advanced materials with specific molecular interactions (Suresh et al., 2007).

Catalysis and Polymerization

  • Ethylene Oligomerization and Polymerization : Bis(carbene)pyridines complexed with transition metals like Ti, V, Cr, Fe, and Co are evaluated for their catalytic ability in ethylene oligomerization and polymerization. Such studies are crucial for advancements in industrial polymer production (McGuinness et al., 2004).
  • Iron(II) Dichloride Complexes in Polymerization : Iron(II) dichloride complexes with 2,6-bis(imino)ethylpyridine ligands show high activity in ethylene polymerization, contributing to the development of new catalyst systems for polyethylene production (Cao et al., 2012).

Advanced Applications

  • Luminescent Zinc(II) Complexes : Zinc(II) complexes with bis(imino)ethylpyridine derivatives exhibit blue luminescence. This property is explored for potential applications in luminescent materials and lighting technology (Fan et al., 2005).
  • Atom Transfer Radical Polymerization : Iron(II) complexes with 2,6-bis(imino)ethylpyridine ligands are investigated for their use in atom transfer radical polymerization, a method significant for controlled polymer synthesis (Abu-Surrah et al., 2011).

Safety and Hazards

This compound is associated with several safety hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODABVGKRSYSLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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